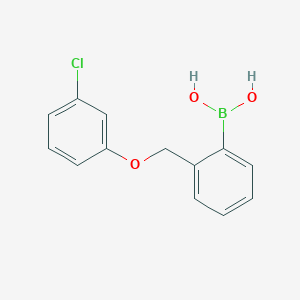

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid

Vue d'ensemble

Description

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenoxy methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce phenols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

- One of the primary applications of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals .

Reaction Conditions and Mechanism

- Typical conditions for these reactions include:

- Catalysts : Palladium acetate or palladium chloride

- Bases : Potassium carbonate or sodium carbonate

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : 80-100°C under an inert atmosphere (argon or nitrogen)

The mechanism involves oxidative addition, transmetalation, and reductive elimination, facilitating the formation of the desired biaryl products.

Medicinal Chemistry

Development of Drug Candidates

- Boronic acids, including this compound, have been investigated for their potential in drug development. They exhibit various biological activities such as anticancer, antibacterial, and antiviral properties. For instance, derivatives of boronic acids are being explored for their use as proteasome inhibitors in cancer therapy .

Case Study: Vaborbactam

- Vaborbactam is a cyclic boronic acid that has been approved for clinical use as a β-lactamase inhibitor. It is used in combination with antibiotics to treat infections caused by resistant bacteria. The mechanism of action involves binding to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics .

Material Science

Functionalized Polymers

- Boronic acid derivatives have been utilized to create responsive materials. For example, polymers functionalized with this compound can respond to changes in pH or sugar concentrations, making them suitable for drug delivery systems and biosensors .

Sensing Applications

- These compounds are also employed in the development of fluorescence probes for detecting specific ions such as Fe³⁺ and F⁻ in biological and environmental samples. This application is crucial for bioimaging and environmental monitoring.

Environmental Applications

Electrochemical Degradation Studies

- Research has shown that boronic acids can play a role in the electrochemical degradation of pollutants such as clofibric acid. Techniques like anodic oxidation are being explored for wastewater treatment, highlighting the environmental significance of these compounds.

Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Reactions | Forms biaryl compounds; essential for pharmaceuticals |

| Medicinal Chemistry | Drug Development | Anticancer properties; example: Vaborbactam |

| Material Science | Responsive Polymers | Suitable for drug delivery and biosensing |

| Environmental Science | Electrochemical Degradation | Effective in treating wastewater pollutants |

Mécanisme D'action

The mechanism of action of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Similar in structure but with a different position of the chlorophenoxy group.

2-Chlorophenylboronic acid: Lacks the methyl group, making it less complex.

Uniqueness

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid stands out due to its unique substitution pattern, which enhances its reactivity and specificity in chemical reactions. The presence of the chlorophenoxy methyl group provides additional sites for functionalization, making it a versatile reagent in organic synthesis.

Activité Biologique

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Boronic acids are known for their ability to interact with various biological targets, including enzymes and proteins, which can lead to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.

- Interaction with Proteasomes : Boronic acids can bind to proteasomes, affecting protein degradation and influencing cell cycle progression .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and causing cell cycle arrest .

Antiproliferative Activity

A study evaluating the antiproliferative effects of phenylboronic acid derivatives found that this compound exhibited significant activity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the sulforhodamine B (SRB) assay after 72 hours of treatment.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A2780 (Ovarian) | 15 | Apoptosis induction via caspases |

| MCF7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 25 | Proteasome inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl and chlorophenoxy groups can significantly alter its binding affinity and biological effects. For instance, the presence of a chlorinated aromatic group enhances interactions with biological targets, making it a promising candidate for drug development.

Table 2: Comparison of Similar Boronic Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromophenylboronic Acid | Bromine substituent on phenyl | Higher reactivity in Suzuki reactions |

| 4-Fluorophenylboronic Acid | Fluorine substituent on phenyl | Enhanced selectivity in biological assays |

| 3-Chlorophenylboronic Acid | Chlorine on phenyl ring | Similar reactivity but different activity |

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the growth of ovarian cancer cells, leading to significant reductions in cell viability compared to control groups .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, correlating with increased caspase-3 activity and morphological changes indicative of apoptosis .

Propriétés

IUPAC Name |

[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSNGGUCHUTFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681346 | |

| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-74-3 | |

| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.